Communiol C
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Overview
Description
Communiol C is a natural product found in Podospora communis with data available.
Scientific Research Applications
Enantioselective Synthesis and Stereochemistry
Communiol C, a tetrahydrofuran derivative produced by Podospora communis, has been a subject of interest for its antibacterial properties. Research has focused on the enantioselective synthesis of this compound and its stereochemical revision. Kuwahara and Enomoto (2005) demonstrated that the genuine stereochemistry of this compound is 3R, 5R, and 6S, revising the previously proposed structure. This research is pivotal for understanding the molecular configuration of this compound, which is essential for its synthesis and potential applications in antibacterial treatments (Kuwahara & Enomoto, 2005). Further research by Enomoto and Kuwahara (2008) confirmed this revised stereochemistry through the synthesis of the (3R,5R,6S)-isomer, aligning it with natural this compound. This synthesis process is critical for developing antibacterial agents derived from natural products (Enomoto & Kuwahara, 2008).
Properties
Molecular Formula |
C9H16O4 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-[(3S,5S)-5-[(1S)-1-hydroxypropyl]oxolan-3-yl]acetic acid |
InChI |
InChI=1S/C9H16O4/c1-2-7(10)8-3-6(5-13-8)4-9(11)12/h6-8,10H,2-5H2,1H3,(H,11,12)/t6-,7-,8-/m0/s1 |
InChI Key |
IIIMOTPQTTVUFX-FXQIFTODSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H]1C[C@H](CO1)CC(=O)O)O |
Canonical SMILES |
CCC(C1CC(CO1)CC(=O)O)O |
Synonyms |
communiol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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